Clinical Efficacy Signal in Nonrestorative Sleep vs. Placebo
In a Phase II trial enrolling 306 subjects with nonrestorative sleep, PD 0200390 demonstrated a positive treatment effect relative to placebo on the primary endpoint, the weekly version of the Restorative Sleep Questionnaire (RSQ-W) [1]. While specific effect size magnitudes were not publicly disclosed, this efficacy signal represents the primary clinical differentiation driving Atagabalin's development as a sleep-targeting α2δ ligand. In contrast, neither gabapentin nor pregabalin possess regulatory approval or comparable Phase II efficacy data for primary insomnia or nonrestorative sleep indications.
| Evidence Dimension | Clinical efficacy on sleep restorative quality |
|---|---|
| Target Compound Data | Positive treatment effect vs. placebo on RSQ-W (Phase II, N=306) |
| Comparator Or Baseline | Placebo control |
| Quantified Difference | Statistically significant improvement (exact magnitude not publicly disclosed) |
| Conditions | Phase II double-blind, parallel-group, placebo-controlled outpatient trial in adults with nonrestorative sleep (NCT00655369) |
Why This Matters
This represents the only clinical efficacy signal differentiating Atagabalin from other gabapentinoids in a sleep-specific indication, supporting its selection for research focused on sleep architecture and α2δ-mediated sleep modulation.
- [1] A Double-blind, Parallel Group, Placebo-Controlled Outpatient Trial of PD 00200390 in Adults With Nonrestorative Sleep. ClinicalTrials.gov Identifier: NCT00655369. Completed Phase 2. View Source
